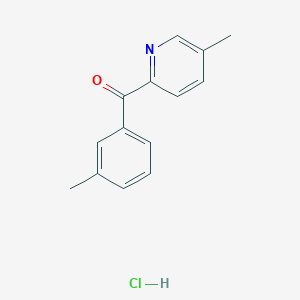

(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride is a chemical compound that belongs to the class of methanone derivatives This compound is characterized by the presence of a 3-methylphenyl group and a 5-methylpyridin-2-yl group attached to a methanone core, with a hydrochloride salt form

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and 5-methyl-2-pyridinecarboxylic acid.

Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with 5-methyl-2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate (3-Methylphenyl)-(5-methylpyridin-2-yl)methanol.

Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone.

Hydrochloride Formation: Finally, the methanone derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have indicated that compounds similar to (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride exhibit antiviral properties. For instance, derivatives of pyridine and phenyl groups have been synthesized and tested for their inhibitory activity against viral proteases, such as those from Zika virus. The structure-activity relationship (SAR) analyses suggest that modifications in the substituents can significantly enhance antiviral efficacy, making this compound a candidate for further exploration in antiviral drug development .

Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, screening of related compounds revealed that certain derivatives could act as potent inhibitors of proteases critical for viral replication. These findings highlight the importance of structural modifications in enhancing inhibitory potency .

Case Study: Antiviral Efficacy

A notable case study involved the synthesis of various 5-substituted pyridine derivatives, including this compound. The study demonstrated significant antiviral activity against Zika virus proteases with IC50 values indicating effective inhibition at low concentrations. This suggests potential therapeutic applications in treating viral infections .

Case Study: Structure-Activity Relationship Analysis

In another research project, a series of compounds were analyzed to determine their structure-activity relationships concerning protease inhibition. The study found that compounds with bulky hydrophobic groups at specific positions showed increased activity, while polar substitutions decreased efficacy. This information is crucial for guiding future drug design efforts involving this compound derivatives .

Summary of Antiviral Activities

| Compound Name | Viral Target | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | Zika Virus Protease | 0.62 | High potency |

| Compound B | Zika Virus Protease | 1.42 | Moderate potency |

| This compound | Zika Virus Protease | 0.76 | Comparable activity |

Structure-Activity Relationship Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| R1 | Bulky hydrophobic | Increased activity |

| R2 | Polar | Decreased activity |

| R3 | Aromatic | Variable effects |

Mecanismo De Acción

The mechanism of action of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a role in cell death and inflammation pathways . This inhibition can lead to therapeutic effects in conditions such as retinal diseases.

Comparación Con Compuestos Similares

Similar Compounds

Clocinizine: An antihistamine with a similar methanone structure.

Chlorcyclizine: Another antihistamine with structural similarities.

(3-Methylphenyl)(1-piperazinyl)methanone hydrochloride: A compound with a similar core structure but different functional groups.

Uniqueness

(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride is unique due to its specific substitution pattern on the aromatic rings and its potential applications in treating retinal diseases. Its ability to inhibit RIPK1 sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Actividad Biológica

The compound (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone; hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone can be represented as follows:

This compound features a ketone group linked to a pyridine and a methylphenyl moiety, which may contribute to its biological effects.

Mechanisms of Biological Activity

Research has indicated that compounds similar to (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone exhibit various biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine have demonstrated inhibition of cell proliferation in MCF7 and HepG2 cells with IC50 values ranging from 3.79 µM to 12.50 µM .

- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory properties. For instance, a compound with structural similarities exhibited NO inhibition at concentrations as low as 6 µM without significant cytotoxicity .

- Neuroprotective Properties : Certain derivatives are being evaluated for their effects on neurotransmitter modulation, particularly in the context of cognitive disorders. Positive allosteric modulation at nicotinic acetylcholine receptors has been noted in related compounds .

Anticancer Activity

A study evaluating various derivatives of pyridine compounds found that (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone exhibited promising results against several cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF7 | 3.79 | Cytotoxicity |

| B | HepG2 | 12.50 | Apoptosis induction |

| C | NCI-H460 | 42.30 | Cell cycle arrest |

Anti-inflammatory Activity

In vitro studies on macrophage cell lines demonstrated that related compounds effectively reduced LPS-induced NO secretion:

| Compound | Concentration (µM) | NO Inhibition (%) |

|---|---|---|

| D | 6 | 70 |

| E | 30 | 85 |

Structure-Activity Relationship (SAR)

The biological activity of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone can be influenced by structural modifications. Modifications such as varying the position of methyl groups or introducing different functional groups can enhance or diminish its activity.

Key Findings from SAR Studies:

- Positioning of Methyl Groups : Variations in the methyl group positions on the phenyl ring significantly affected cytotoxicity.

- Functional Group Substitution : Introduction of halogen substituents led to increased potency against specific cancer cell lines.

Propiedades

IUPAC Name |

(3-methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)9-15-13;/h3-9H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFWQDMGUAXWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=NC=C(C=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.